molecular formula C23H28N2O3 B2449746 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide CAS No. 921792-51-0

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide

Cat. No.: B2449746
CAS No.: 921792-51-0
M. Wt: 380.488
InChI Key: KXGLPIZMZCEJAX-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide is a useful research compound. Its molecular formula is C23H28N2O3 and its molecular weight is 380.488. The purity is usually 95%.
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Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-15(2)13-25-19-12-17(24-21(26)18-9-7-6-8-16(18)3)10-11-20(19)28-14-23(4,5)22(25)27/h6-12,15H,13-14H2,1-5H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGLPIZMZCEJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

The synthesis typically involves multi-step reactions, starting with cyclization to form the oxazepine core, followed by amide bond formation. Key steps include:

  • Cyclization : Use of bases (e.g., triethylamine) and polar aprotic solvents (e.g., DMF) to form the tetrahydrobenzo[b][1,4]oxazepine ring .
  • Amide coupling : Activation of carboxylic acids with reagents like EDCl/HOBt to introduce the 2-methylbenzamide moiety .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity, confirmed via NMR and mass spectrometry .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • NMR spectroscopy : 1H and 13C NMR to verify substituent positions and ring fusion .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected at m/z 409.2) .
  • X-ray crystallography (if crystalline): Resolves stereochemistry and bond angles, critical for structure-activity relationship (SAR) studies .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Enzyme inhibition assays : Target enzymes like SYK kinase using fluorescence-based assays (IC50 determination) .
  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions?

  • Reaction optimization : Use continuous flow reactors for precise temperature control during cyclization (reduces dimerization byproducts) .
  • Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura cross-coupling steps (e.g., introducing allyl groups) .
  • Solvent effects : Compare yields in DCM vs. THF; DCM often improves solubility of intermediates .

Q. How to resolve contradictions in reported biological activity across studies?

Contradictions may arise from substituent variations (e.g., methoxy vs. methyl groups). Mitigation strategies:

  • Comparative SAR tables :
Substituent PositionActivity (IC50, μM)TargetReference
2-Methylbenzamide0.12 ± 0.03SYK
3,5-Dimethoxybenzamide1.45 ± 0.21SYK
  • Meta-analysis : Pool data from kinase profiling panels (e.g., Eurofins DiscoverX) to identify off-target effects .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with SYK kinase’s ATP-binding pocket .
  • Molecular dynamics (MD) simulations : GROMACS for 100-ns simulations to assess binding stability (RMSD < 2.0 Å) .
  • Free energy calculations : MM-PBSA to quantify binding affinity differences between analogs .

Q. How does stereochemistry influence pharmacological properties?

  • Chiral chromatography : Separate enantiomers using CHIRALPAK® columns to isolate active stereoisomers .
  • Pharmacokinetic profiling : Compare logP, plasma protein binding, and metabolic stability (e.g., CYP3A4 inhibition) of enantiomers .

Methodological Notes

  • Avoid common pitfalls :
    • Impurity masking : Always run 2D NMR (e.g., HSQC, HMBC) to detect regioisomers .
    • Assay interference : Pre-treat compound solutions with Chelex resin to remove trace metals affecting enzymatic activity .
  • Data validation : Cross-validate biological results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC50) .

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